5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound belongs to the dihydro-pyrrolo[3,4-d]isoxazole-dione class, characterized by a fused bicyclic scaffold with isoxazole and pyrrolidine rings. This structure is typically synthesized via [3+2] cycloaddition reactions involving nitrile oxides or nitrones with maleimides or related dipolarophiles . The target molecule features:
- 5-Isobutyl: A branched alkyl group influencing lipophilicity.
- 2-Phenyl: An aromatic substituent enhancing π-π stacking interactions.
While direct synthetic data for this compound are absent in the provided evidence, analogous protocols (e.g., Cu(NO₃)₂-mediated cycloadditions or Oxone-driven oxidations) are well-documented for related derivatives .
Properties
IUPAC Name |
5-(2-methylpropyl)-2-phenyl-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)12-22-19(24)16-17(14-8-10-21-11-9-14)23(26-18(16)20(22)25)15-6-4-3-5-7-15/h3-11,13,16-18H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSUPPPKXYREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic synthesis. One common approach starts with the preparation of the dihydro-pyrrolo[3,4-d]isoxazole core, which can be achieved through a cyclization reaction involving a suitable precursor. The isobutyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. The pyridinyl group is often added via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridinyl boronic acid with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistent quality and reducing the potential for human error.
Chemical Reactions Analysis
Types of Reactions
5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyridinyl rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are typical in Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the isoxazole family, including derivatives of pyrrolo[3,4-d]isoxazole, exhibit notable anticancer activity. A study evaluated several isoxazole derivatives for cytotoxic effects against human cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3). Among these, certain derivatives demonstrated selective cytotoxicity with lower toxicity against normal lung fibroblast cells (WI-38), suggesting a promising therapeutic index for further development .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Isoxazole derivatives are known to interact with various neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases. The modulation of pathways involved in oxidative stress and inflammation may contribute to their neuroprotective effects .
Antimicrobial Activity
Preliminary studies have indicated that certain isoxazole derivatives possess antimicrobial properties. These compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
Synthesis Techniques
The synthesis of 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole involves several key steps:
- Formation of Isoxazole Ring : The initial step typically involves the reaction of substituted phenols with nitriles or aldehydes to form isoxazole intermediates.
- Cyclization Reactions : Subsequent cyclization reactions can be facilitated by using transition metal catalysts to promote the formation of the pyrrolo ring system.
- Functionalization : Further modifications can be introduced to enhance biological activity or selectivity towards specific targets.
This multi-step synthetic pathway allows for the fine-tuning of the compound's structure to optimize its pharmacological properties .
Case Study 1: Anticancer Activity Evaluation
In a comparative study involving various isoxazole derivatives, 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole was tested against established anticancer agents like 5-fluorouracil. Results indicated that this compound exhibited comparable or superior cytotoxicity against HCT-116 cells while maintaining lower toxicity towards normal cells, highlighting its potential as a lead compound in cancer therapy .
Case Study 2: Neuroprotective Mechanism Exploration
A study focused on the neuroprotective effects of pyrrolo[3,4-d]isoxazole derivatives demonstrated their ability to mitigate oxidative stress in neuronal cell cultures. The compounds were shown to reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions, suggesting their utility in developing treatments for neurodegenerative disorders such as Alzheimer's disease .
Case Study 3: Antimicrobial Efficacy
In another investigation, a series of isoxazole derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that certain modifications to the pyrrolo structure significantly enhanced antibacterial efficacy, making these compounds candidates for further development as novel antibiotics .
Mechanism of Action
The mechanism of action of 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it might inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
- Carbonyl IR peaks (1700–1780 cm⁻¹) are consistent across analogs due to the dione moiety.
- Pyridine or chlorophenyl substituents (e.g., in 21c ) introduce distinct NMR signals (e.g., δ 7.3–7.5).
Functional Implications
Biological Activity
5-Isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrroloisoxazole framework. The synthesis typically involves multi-step reactions that incorporate various substituents to enhance biological activity. Detailed synthetic routes can be found in literature focusing on similar compounds within the pyrrolo[3,4-d]isoxazole class .
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit potent anticancer activities. For instance, studies on related compounds have shown inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One such derivative demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM, leading to significant inhibition of breast cancer cell proliferation and induction of apoptosis .
The mechanisms underlying the biological activity of these compounds often involve the modulation of specific signaling pathways. For example, compounds similar to 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole have been shown to affect MAP kinase pathways, crucial for cell differentiation and activation. This modulation can lead to enhanced apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological effects of related compounds:
- FGFR Inhibition : A study highlighted the effectiveness of a pyrrolo derivative in inhibiting FGFR signaling pathways, which is critical in tumorigenesis. The compound was effective in reducing cell migration and invasion .
- Apoptotic Induction : Another investigation into the apoptotic effects of pyrrolo compounds revealed that they significantly increased the expression of pro-apoptotic markers such as caspases and NFκB in cancer cell lines .
Data Summary
The following table summarizes key findings regarding the biological activity of 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
